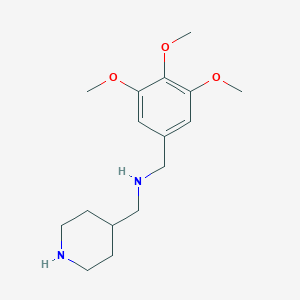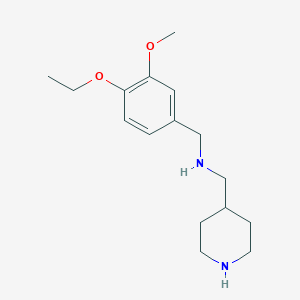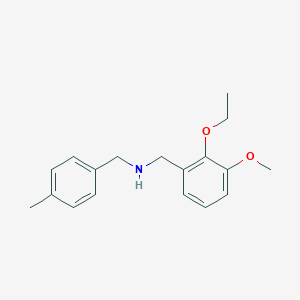
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, also known as PTMBA, is a novel compound that has gained attention in the scientific community due to its potential applications in research. PTMBA is a derivative of benzylamine and has been synthesized using various methods. The purpose of
Mécanisme D'action
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine acts as a selective antagonist for the sigma-1 receptor, which is a chaperone protein involved in various physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of intracellular calcium signaling, protein folding, and lipid metabolism. This compound binds to the sigma-1 receptor with high affinity, leading to its inhibition and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been reported to inhibit the uptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters. This effect has been found to be dose-dependent and reversible. This compound has also been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several advantages for use in lab experiments, including its high purity, potency, and selectivity for the sigma-1 receptor. However, its limited solubility in water and low stability in solution may limit its use in certain experiments. Additionally, its potential toxicity and lack of selectivity for other receptor subtypes may limit its use in vivo.
Orientations Futures
For research on Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine include further investigation into its mechanism of action, particularly its effects on intracellular calcium signaling and protein folding. Additionally, research into its potential therapeutic applications, particularly in the treatment of pain and mood disorders, may be warranted. Finally, the development of more stable and water-soluble derivatives of this compound may increase its utility in lab experiments.
Méthodes De Synthèse
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be synthesized using various methods, including the reductive amination of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxaldehyde followed by reduction with sodium borohydride. Another method involves the condensation of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxylic acid followed by reduction with sodium borohydride. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent antagonist for the sigma-1 receptor, which is involved in various physiological processes including pain, cognition, and mood regulation. This compound has also been found to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation.
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1-pyridin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3 |
Clé InChI |
HQDVYKODQSTQAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
